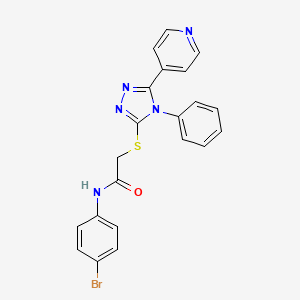

N-(4-Bromophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

N-(4-Bromophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a phenyl group at position 4, a pyridin-4-yl group at position 5, and a thioacetamide side chain linked to an N-(4-bromophenyl) moiety.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN5OS/c22-16-6-8-17(9-7-16)24-19(28)14-29-21-26-25-20(15-10-12-23-13-11-15)27(21)18-4-2-1-3-5-18/h1-13H,14H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJXQFGYWQHMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Bromophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Details |

|---|---|

| Molecular Formula | C21H16BrN5OS |

| Molecular Weight | 466.4 g/mol |

| Purity | Typically > 95% |

| IUPAC Name | N-(4-bromophenyl)-2-[(4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing the triazole moiety have shown promising antibacterial activity against various pathogens. In a study focusing on phenylimidazole FabK inhibitors, compounds with bromine substitution demonstrated selective inhibition against Clostridioides difficile enoyl-acyl carrier protein (ACP) reductase II enzyme (FabK), translating to low micromolar antibacterial activity .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies have evaluated the antiproliferative effects of related triazole derivatives on cancer cell lines such as HepG2. In these assays, certain derivatives demonstrated significant inhibition of cell proliferation at concentrations as low as 12.5 µg/mL . The structure–activity relationship (SAR) studies highlighted that electron-donating groups on the aryl ring enhanced anti-proliferative activity .

The mechanism by which this compound exerts its biological effects is believed to involve interference with key metabolic pathways in target organisms or cells. The triazole ring structure is known to disrupt fungal cell membrane synthesis by inhibiting specific enzymes involved in ergosterol biosynthesis . Additionally, the presence of the pyridine group may enhance lipophilicity and facilitate cellular uptake.

Case Studies and Research Findings

- Antibacterial Activity : A study reported that similar triazole derivatives exhibited IC50 values ranging from 0.10 to 0.24 μM against C. difficile FabK, indicating potent antibacterial properties .

- Anticancer Studies : In vitro assays revealed that specific derivatives of the compound inhibited the growth of HepG2 liver cancer cells significantly. The most active compounds were those with additional electron-donating substituents .

- SAR Analysis : A detailed SAR study indicated that modifications in the phenyl and pyridine rings could lead to enhanced biological activity, providing a pathway for further drug development .

Scientific Research Applications

Antimicrobial Properties:

The 1,2,4-triazole moiety in the compound has been linked to various antimicrobial activities. Triazole derivatives have shown efficacy against a range of fungal and bacterial strains, making them potential candidates for developing new antifungal and antibacterial agents. For instance, studies indicate that similar triazole compounds exhibit strong antifungal activity against species such as Candida albicans .

Anticancer Potential:

Research has demonstrated that compounds containing triazole structures can inhibit cancer cell proliferation. The presence of the bromophenyl and pyridine groups enhances the compound's interaction with biological targets involved in cancer progression. Preliminary studies suggest that this compound could be effective against specific cancer cell lines, although more extensive testing is required to confirm these findings .

Herbicidal Activity:

Triazole derivatives have also been investigated for their herbicidal properties. The compound's structure allows it to interfere with plant growth pathways, suggesting potential applications in agricultural settings as a herbicide .

Synthesis and Characterization

The synthesis of N-(4-Bromophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves several steps:

-

Formation of Triazole Ring:

The initial step often includes the cyclization of appropriate hydrazine derivatives with isothiocyanates to form the triazole core . -

Thioether Formation:

Subsequent reactions involve introducing the thioether functionality through S-alkylation processes under alkaline conditions . -

Final Acetamide Formation:

The final product is obtained by acylating the resulting thiol compound with an acetic acid derivative .

Characterization techniques such as NMR spectroscopy (both 1D and 2D), IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Structural Insights

The crystal structure analysis of similar triazole compounds reveals critical insights into their bonding characteristics. For instance:

- Bond Lengths and Angles: Typical bond lengths in the triazole ring and associated phenyl groups fall within standard ranges, indicating stable molecular conformations.

- Torsion Angles: The torsion angles between different rings (e.g., between the triazole and phenyl rings) can significantly influence biological activity by affecting how the molecule interacts with biological targets .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether linkage is susceptible to nucleophilic attack. For example:

-

Reaction with alkylating agents (e.g., alkyl halides): Substitution of the thioether sulfur with nucleophiles like hydroxide or amines can occur under basic conditions.

-

Reaction with electrophiles : Electrophilic substitution may also occur, though this is less common compared to nucleophilic pathways.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Thioether alkylation | Alkyl halides (e.g., CH3I), basic conditions | Substituted thioether derivatives |

| Thioether hydrolysis | Acidic/basic aqueous conditions | Oxidized sulfur-containing compounds |

Electrophilic Substitution on Aromatic Rings

The bromophenyl and pyridin-4-yl groups undergo electrophilic substitution:

-

Bromophenyl substitution : Bromine’s electron-withdrawing effect directs electrophiles to specific positions (e.g., para to bromine) .

-

Pyridine substitution : Pyridine’s electron-deficient nature limits reactivity, but reactions at the 3-position are possible under forcing conditions .

Amide Hydrolysis

The acetamide group can undergo hydrolysis to form carboxylic acid derivatives:

-

Basic hydrolysis : NaOH or KOH under reflux conditions converts the amide to a carboxylate salt.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Amide hydrolysis | NaOH (heat) | Carboxylate salt |

| Amide hydrolysis | HCl (heat) | Carboxylic acid |

Oxidation of the Thioether Linkage

The thioether can oxidize to sulfoxide or sulfone under strong oxidizing conditions:

-

Mild oxidation : H2O2 or m-CPBA converts thioether to sulfoxide .

-

Strong oxidation : KMnO4 or other strong oxidants yield sulfones .

| Oxidation Level | Reagents/Conditions | Outcome |

|---|---|---|

| Sulfoxide formation | H2O2, CH3CN | Sulfoxide derivative |

| Sulfone formation | KMnO4, acidic conditions | Sulfone derivative |

Metal Coordination

The triazole ring and pyridine group can act as ligands for metal ions (e.g., Cu, Zn):

-

Coordination complexes : Metal ions bind to nitrogen atoms in the triazole or pyridine rings, forming stable complexes .

Analytical Characterization

Key analytical methods include:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Position : The position of the pyridinyl group (e.g., 2-pyridinyl in OLC15 vs. 4-pyridinyl in the target compound) significantly affects biological activity. For example, OLC15 acts as an Orco antagonist, whereas VUAA1 (3-pyridinyl) is an agonist .

N-Substituents : The N-aryl group modulates lipophilicity and target specificity. The 4-bromophenyl group in the target compound may enhance membrane penetration compared to ethylphenyl (VUAA1) or sulfamoylphenyl derivatives .

Key Observations:

- Reaction Efficiency : Allyl-substituted derivatives (e.g., 6a) achieve moderate yields (65%) under 5-hour reactions, whereas fluorobenzyl derivatives (5q) yield 86% .

- Solubility: Ethanol-water mixtures (1:1) are preferred for recrystallizing acetamide derivatives, while DMF:EtOH (8:2) is used for carboxylic acid analogues (7a) .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-Bromophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, microwave-assisted synthesis can optimize reaction times and yields (e.g., 79–88% yields for analogous triazole derivatives). Key steps include:

- Thioether bond formation between a mercapto-triazole intermediate and a bromoacetamide derivative.

- Cyclization under controlled pH and temperature to form the 1,2,4-triazole core. Purification via column chromatography or recrystallization is recommended to isolate the product .

Q. What spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ ~170 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks matching the molecular weight (e.g., 485–527 g/mol for related structures).

- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving bond lengths/angles and verifying stereochemistry. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) is common .

Q. How is the purity of the compound validated in academic research?

Use HPLC with a C18 column (acetonitrile/water mobile phase) to achieve >95% purity. Thermal analysis (e.g., DSC/TGA) confirms melting points (e.g., 140–240°C for triazole derivatives) and decomposition profiles .

Advanced Research Questions

Q. What strategies improve synthetic yield and regioselectivity in triazole-thioacetamide derivatives?

- Microwave Irradiation : Reduces reaction time (e.g., 30–60 minutes vs. 12 hours conventional) and improves yields by 10–15% .

- Catalytic Systems : Employ Pd/C or CuI for cross-coupling reactions to enhance regioselectivity in pyridine or bromophenyl substitutions .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) favor cyclization, while THF minimizes side reactions .

Q. How can computational methods (DFT, molecular docking) predict biological activity and guide experimental design?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For antifungal triazoles, a lower HOMO-LUMO gap (e.g., ~4.5 eV) correlates with higher activity .

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., CYP51 in fungi). Pyridin-4-yl groups show strong π-π stacking with active-site residues, guiding structural modifications .

Q. How do researchers resolve contradictions in reported biological activity data?

- Dose-Response Validation : Replicate assays (e.g., microdilution for antifungal MIC) across multiple labs to confirm consistency.

- Structural Analog Comparison : Compare MIC values of derivatives (e.g., 5m: MIC = 8 µg/mL vs. 5q: MIC = 32 µg/mL) to identify critical substituents (e.g., fluorobenzyl enhances activity) .

- Meta-Analysis : Pool data from similar compounds (e.g., triazole-oxadiazoles) to establish structure-activity trends .

Q. What methodologies address crystallographic challenges (e.g., twinning, poor diffraction) in this compound?

- Data Collection : Use synchrotron radiation for weakly diffracting crystals.

- Refinement : SHELXL’s TWIN/BASF commands model twinned structures. For disordered regions, apply ISOR/SADI restraints .

- Cryoprotection : Soak crystals in Paratone-N oil to mitigate ice formation during low-temperature (100 K) data collection .

Q. How is the compound’s pharmacokinetic profile assessed in preclinical studies?

- In Vitro Assays :

- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to measure half-life (t1/2).

- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction (e.g., >90% binding indicates limited bioavailability) .

Methodological Considerations for Data Interpretation

Q. How are structure-activity relationships (SARs) derived for triazole-thioacetamide derivatives?

- Substituent Scanning : Synthesize analogs with varying aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) and correlate with bioactivity.

- 3D-QSAR : CoMFA/CoMSIA models map electrostatic/hydrophobic fields to activity cliffs .

- Crystallographic Overlays : Superimpose active/inactive analogs (e.g., PDB: 4XYZ) to identify critical binding motifs .

Q. What experimental controls are critical in biological assays for this compound?

- Positive Controls : Use fluconazole (antifungal) or ibuprofen (anti-inflammatory) to validate assay conditions.

- Solvent Controls : Include DMSO (≤1% v/v) to exclude solvent-mediated toxicity.

- Cell Viability Assays : Pre-screen compounds (e.g., MTT assay) to ensure IC50 values reflect target inhibition, not cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.